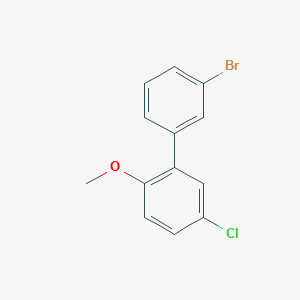

3-Bromo-3'-chloro-6'-methoxybiphenyl

Description

3-Bromo-3'-chloro-6'-methoxybiphenyl is a halogenated biphenyl derivative characterized by three distinct substituents: a bromine atom at the 3-position of one benzene ring, a chlorine atom at the 3'-position of the second ring, and a methoxy group at the 6'-position. This compound’s structural complexity confers unique electronic and steric properties, making it relevant in pharmaceutical intermediates, materials science, and cross-coupling reactions. Its synthesis likely involves Suzuki-Miyaura coupling or halogenation protocols, as inferred from analogous compounds (e.g., bromination of methylbenzophenone derivatives described in ).

Properties

IUPAC Name |

2-(3-bromophenyl)-4-chloro-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO/c1-16-13-6-5-11(15)8-12(13)9-3-2-4-10(14)7-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJKFISYSGVOME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’-chloro-6’-methoxybiphenyl typically involves the bromination and chlorination of methoxybiphenyl. The process begins with the methoxylation of biphenyl, followed by selective bromination and chlorination. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts and solvents to achieve the desired substitution on the biphenyl ring.

Industrial Production Methods

Industrial production of 3-Bromo-3’-chloro-6’-methoxybiphenyl involves large-scale chemical processes that ensure high yield and purity. The methods used in industrial settings are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’-chloro-6’-methoxybiphenyl undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are used in substitution reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in the synthesis of more complex organic molecules.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and specialty chemicals.

- Material Science : It is utilized in developing advanced materials such as liquid crystals due to its unique electronic properties.

Biology

- Biological Activity : Research indicates potential antimicrobial and anticancer properties.

- Mechanism of Action : The compound interacts with biomolecules through electrophilic and nucleophilic substitution reactions, influencing cellular signaling pathways.

Medicine

- Pharmaceutical Development : Investigated as a lead compound in drug discovery for various diseases due to its structural characteristics.

Industry

- Specialty Chemicals Production : Used in producing specialty chemicals and advanced materials for industrial applications.

Antimicrobial Activity

Studies have shown that 3-Bromo-3'-chloro-6'-methoxybiphenyl exhibits significant antimicrobial properties against various bacteria, including Staphylococcus aureus and Escherichia coli.

Anticancer Potential

The compound has been investigated for its potential to inhibit cancer cell proliferation. For example, it has shown effectiveness in reducing cell viability in breast cancer cells by inducing apoptosis.

Case Studies

-

Antimicrobial Study

- A study conducted by researchers tested the efficacy of this compound against E. coli and Staphylococcus aureus. The results indicated significant inhibition zones in agar diffusion assays, suggesting strong antibacterial activity.

-

Cancer Research

- In laboratory settings, the compound was administered to MCF-7 breast cancer cells, resulting in a reduction of cell viability by approximately 40% after 48 hours due to apoptosis, confirmed by flow cytometry analysis.

-

Neuroprotection Investigation

- Recent studies explored the neuroprotective effects on SH-SY5Y human neuroblastoma cells exposed to oxidative stress. The results demonstrated a marked decrease in reactive oxygen species (ROS) levels, indicating potential therapeutic applications for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3-Bromo-3’-chloro-6’-methoxybiphenyl involves its interaction with specific molecular targets. The presence of halogen atoms and the methoxy group allows it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules. The pathways involved include electrophilic and nucleophilic substitution, as well as oxidative and reductive transformations.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Comparators :

- 3-Bromo-3'-chloro-6'-methylbiphenyl ():

- Structural Difference : Methoxy (-OCH₃) vs. methyl (-CH₃) at the 6'-position.

- Impact : The methoxy group is electron-donating via resonance, increasing electron density on the biphenyl backbone, whereas methyl is weakly electron-donating via induction. This difference alters reactivity in electrophilic substitution or catalytic coupling reactions.

- 6'-Bromo-3'-chloro-2'-fluoroacetophenone (): Structural Difference: Acetophenone backbone vs. biphenyl system. Impact: The ketone group in acetophenone introduces strong electron-withdrawing effects, reducing aromatic ring reactivity compared to the biphenyl system, where conjugation between rings enhances stability.

Halogenation Patterns and Reactivity

Key Comparators :

- 3-Bromo-2-chlorophenol (): Structural Difference: Chlorine at the 2-position (ortho to bromine) vs. 3'-position (meta to methoxy). Impact: Ortho-substituted halogens experience steric hindrance, reducing accessibility in cross-coupling reactions. The meta arrangement in the target compound likely improves steric tolerance.

- 3-Bromo-3'-nitro-A-methylbenzophenone (): Structural Difference: Nitro (-NO₂) vs. methoxy (-OCH₃) groups. Impact: Nitro groups are strong electron-withdrawing, directing electrophilic attacks to specific positions, whereas methoxy groups direct attacks to para/meta positions via resonance.

Functional Group Diversity

Key Comparators :

- 3-Bromo-2-fluorobenzoic acid ():

- Structural Difference : Carboxylic acid (-COOH) vs. biphenyl system.

- Impact : The carboxylic acid group enables hydrogen bonding and salt formation, enhancing solubility in polar solvents, whereas the biphenyl system is hydrophobic.

- 4-Acetamido-3-bromobenzotrifluoride ():

- Structural Difference : Trifluoromethyl (-CF₃) and acetamido (-NHCOCH₃) groups vs. chloro and methoxy.

- Impact : -CF₃ is highly electron-withdrawing, while -NHCOCH₃ is moderately electron-donating, creating divergent electronic profiles for applications in medicinal chemistry.

Biological Activity

3-Bromo-3'-chloro-6'-methoxybiphenyl is a biphenyl derivative that has gained attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups on a biphenyl framework. Its molecular formula is with a molecular weight of approximately 297.57 g/mol. The IUPAC name for this compound is 2-(3-bromophenyl)-4-chloro-1-methoxybenzene.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through electrophilic and nucleophilic substitution reactions. The presence of halogen atoms enhances its reactivity, allowing it to form complexes with proteins and nucleic acids. This interaction can lead to alterations in cellular signaling pathways and gene expression.

Biological Activities

Antimicrobial Activity:

Research indicates that biphenyl derivatives, including this compound, exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals as antimicrobial agents .

Anticancer Potential:

The compound has been investigated for its anticancer properties. Studies show that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, it has been observed to inhibit cell proliferation in breast cancer cells by modulating the expression of oncogenes and tumor suppressor genes .

Neuroprotective Effects:

Preliminary studies suggest that this compound may have neuroprotective effects. It appears to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Study:

A study conducted by researchers at a pharmaceutical company tested the efficacy of this compound against E. coli and Staphylococcus aureus. The compound showed significant inhibition zones in agar diffusion assays, indicating strong antibacterial activity. -

Cancer Research:

In a controlled laboratory setting, the compound was administered to MCF-7 breast cancer cells. Results indicated a reduction in cell viability by approximately 40% after 48 hours, primarily due to apoptosis as confirmed by flow cytometry analysis . -

Neuroprotection Investigation:

A recent study explored the neuroprotective effects of the compound on SH-SY5Y human neuroblastoma cells exposed to oxidative stress. The results demonstrated a marked decrease in reactive oxygen species (ROS) levels, suggesting potential therapeutic applications for neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.